Penicillin V sodium salt is produced through the fermentation of Penicillium chrysogenum, which naturally synthesizes penicillin. The sodium salt form enhances its solubility and bioavailability, allowing for effective oral administration. In terms of classification, it falls under the category of antibiotics, specifically beta-lactam antibiotics, which work by inhibiting bacterial cell wall synthesis.
The synthesis of penicillin V sodium salt can be achieved through several methods, with one notable approach involving the following steps:
A specific method described in a patent involves dissolving dried amoxicillin trihydrate in anhydrous methanol and adding anhydrous triethylamine. This solution is cooled in an ice bath while sodium methoxide is slowly added. The reaction is maintained at a pH of 9-10 and stirred for 20-30 minutes before evaporating the solvent to yield wet penicillin sodium salt, which is then dried under vacuum conditions .
The molecular formula of penicillin V sodium salt is . Its structure features a characteristic beta-lactam ring, which is crucial for its antibacterial activity. The key components of its molecular structure include:
The stereochemistry around the beta-lactam ring plays a significant role in its biological activity, as it allows for specific interactions with bacterial enzymes.
Penicillin V sodium salt undergoes several important chemical reactions:
Penicillin V exerts its antibacterial effects primarily by inhibiting the synthesis of peptidoglycan, an essential component of bacterial cell walls. The mechanism involves:
This mechanism underscores why penicillin is particularly effective against rapidly dividing bacteria .
Penicillin V sodium salt exhibits several notable physical and chemical properties:
These properties are critical for its formulation in oral dosage forms such as tablets and suspensions .
The primary applications of penicillin V sodium salt include:
The historical trajectory of penicillin derivatives originates with Alexander Fleming's 1928 serendipitous observation of Penicillium notatum's antibacterial properties. While Fleming recognized penicillin's potential, his initial crude extracts were unstable and difficult to purify. The pivotal breakthrough came in 1940 when Howard Florey, Ernst Chain, and Norman Heatley at Oxford University developed extraction methods that yielded therapeutically viable material. Their murine experiments demonstrated penicillin's unprecedented ability to protect against lethal streptococcal infections, with treated mice surviving while untreated controls succumbed [1] [6].
World War II accelerated penicillin development through unprecedented Anglo-American collaboration. The US Department of Agriculture's Northern Regional Research Laboratory (NRRL) in Peoria, Illinois implemented critical innovations:
Penicillin V emerged from precursor-directed biosynthesis research during mass production scale-up. When phenoxyacetic acid was added to fermentation media instead of phenylacetic acid (used for Penicillin G), the fungus produced phenoxymethylpenicillin (Penicillin V). This derivative demonstrated superior acid stability crucial for oral administration [4] [8]. By 1946, Dutch researchers had developed independent production methods, increasing global penicillin availability and reducing costs [3].
Table 1: Penicillin Production Innovations During WWII
Innovation | Contributing Institution | Impact | |
---|---|---|---|
Corn steep liquor medium | US Department of Agriculture (Peoria) | 10-fold yield increase | |
Penicillium chrysogenum NRRL 1951 | Cantaloupe isolate | Higher yielding strain | |
Submerged fermentation | Multiple US pharmaceutical firms | Scalable industrial production | |
Phenoxyacetic acid precursor addition | Research teams | Enabled Penicillin V synthesis | [1] [3] |
Penicillin V sodium salt (C₁₆H₁₇N₂O₅SNa) belongs to the β-lactam antibiotic class characterized by a reactive four-membered lactam ring fused to a five-membered thiazolidine ring. This bicyclic core structure (6-aminopenicillanic acid) is fundamental to its mechanism of action and shared across all penicillins [2] [8].
Classification hierarchy:
The sodium salt form enhances water solubility compared to the free acid, facilitating pharmaceutical formulation. Its molecular weight is 372.37 g/mol, with the sodium cation ionically bound to the carboxylate group at position 2 of the thiazolidine ring [10].
Table 2: Classification of Penicillin V Among β-Lactam Antibiotics
Classification Level | Category | Distinguishing Features | |
---|---|---|---|
Core structure | β-lactam antibiotics | Contain 4-membered β-lactam ring | |
Subclass | Penicillins | Contain fused β-lactam + thiazolidine ring system | |
Biosynthetic origin | Natural penicillins | Produced by fungal fermentation | |
Spectrum | Narrow-spectrum | Primarily Gram-positive activity | |
Stability | Acid-stable | Resists gastric acid degradation | [2] [8] [10] |
Penicillin V's antibacterial mechanism involves irreversible inhibition of penicillin-binding proteins (PBPs), particularly transpeptidases responsible for cross-linking peptidoglycan strands in bacterial cell walls. By mimicking the D-alanyl-D-alanine terminus of peptidoglycan precursors, the β-lactam ring acylates the PBP active site, disrupting cell wall synthesis and triggering osmotic lysis [6] [7].
Penicillin V sodium salt (phenoxymethylpenicillin) and Penicillin G (benzylpenicillin) share identical core structures (6-aminopenicillanic acid) but differ in their acyl side chains. This seemingly minor structural variation confers significant pharmacological differences:
Penicillin G vs. Penicillin V:
The oxygen atom in Penicillin V's side chain provides electronic stabilization against acid-catalyzed hydrolysis. This allows Penicillin V to survive gastric passage (oral bioavailability: 60-73%) versus Penicillin G which is >95% degraded in stomach acid [4] [10].
Comparison with semisynthetic penicillins:
Table 3: Structural and Functional Comparison of Penicillin Derivatives
Penicillin Type | Representative Agent | Key Structural Feature | Functional Consequence | |
---|---|---|---|---|
Natural (acid-labile) | Penicillin G | Benzyl side chain | Susceptible to gastric acid | |
Natural (acid-stable) | Penicillin V | Phenoxymethyl side chain | Oral bioavailability | |
Aminopenicillin | Ampicillin | Amino group in side chain | Expanded Gram-negative spectrum | |
Penicillinase-resistant | Methicillin | Methoxy groups at ortho positions | β-lactamase resistance | |
Antipseudomonal | Piperacillin | Ureido group + carboxylate | Pseudomonas activity | [2] [8] [10] |
Crystallographic studies confirm that Penicillin V's phenoxymethyl side chain adopts a spatial orientation distinct from Penicillin G's benzyl group. This orientation influences:
Despite these modifications, Penicillin V maintains the antibacterial spectrum of Penicillin G against streptococci, pneumococci, and other Gram-positive pathogens, differing primarily in pharmacokinetic behavior rather than microbiological activity [7] [10]. The structural evolution from Penicillin G to V exemplifies how targeted chemical modifications address therapeutic limitations while preserving core antibacterial properties.
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